molecular formula C31H28ClN3O5 B12481537 Ethyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12481537
M. Wt: 558.0 g/mol
InChI Key: HEBKVFNHFADQMG-UHFFFAOYSA-N
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Description

Ethyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound that features a variety of functional groups, including furan, chlorophenyl, piperazine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Ethyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C31H28ClN3O5

Molecular Weight

558.0 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C31H28ClN3O5/c1-2-39-31(38)23-11-12-26(34-15-17-35(18-16-34)30(37)21-7-4-3-5-8-21)25(20-23)33-29(36)28-14-13-27(40-28)22-9-6-10-24(32)19-22/h3-14,19-20H,2,15-18H2,1H3,(H,33,36)

InChI Key

HEBKVFNHFADQMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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